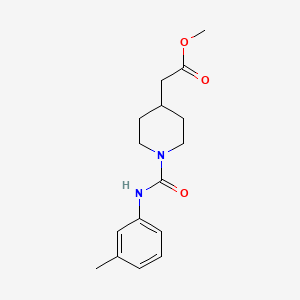

Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate

Description

Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate is a piperidine-derived ester featuring a carbamoyl linkage to an m-tolyl (meta-methylphenyl) group. The m-tolylcarbamoyl substituent introduces steric and electronic effects that influence solubility, bioavailability, and binding interactions.

Properties

IUPAC Name |

methyl 2-[1-[(3-methylphenyl)carbamoyl]piperidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-4-3-5-14(10-12)17-16(20)18-8-6-13(7-9-18)11-15(19)21-2/h3-5,10,13H,6-9,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEDTFQRBYAEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of 3-methylphenylamine with piperidin-4-one under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Chemical Reactions Analysis

Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modifying their activity and function. The exact molecular pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Yield: Cyano-substituted analog 9b achieved the highest yield (65%), likely due to favorable electronic effects during nucleophilic aromatic substitution . Bulkier substituents (e.g., tert-butoxycarbonyl in 9c) resulted in lower yields (39%), attributed to steric hindrance .

The Boc-protected analog (9c) serves as a stable intermediate for further derivatization, whereas the methyl ester in the target compound may improve membrane permeability .

The benzylidene derivative () features an unsaturated piperidine ring, altering conformational flexibility compared to saturated analogs .

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Stability Notes |

|---|---|---|---|

| This compound | 2.8 | ~1.2 (DMSO) | Hydrolytically stable at neutral pH |

| 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) | 1.5 | ~5.6 (Water) | High aqueous solubility due to polar CN |

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | 3.1 | ~0.8 (DMSO) | Susceptible to oxidation |

Biological Activity

Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate, a compound with the CAS number 952949-84-7, is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound features a piperidine ring, which is known for its significant biological activity, particularly in drug development. The presence of the m-tolylcarbamoyl group enhances its pharmacological profile by potentially increasing its affinity for biological targets.

1. Antibacterial Activity

Research has indicated that compounds containing piperidine and carbamoyl functionalities often exhibit antibacterial properties. Studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains. For instance, a study highlighted that certain piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar antibacterial effects .

2. Enzyme Inhibition

Piperidine derivatives are also recognized for their enzyme inhibitory capabilities. Specifically, compounds related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be significant in managing urinary tract infections. The biological activity of similar compounds has shown strong inhibitory effects against these enzymes, indicating potential therapeutic applications for this compound .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine-based compounds:

| Study Reference | Activity Evaluated | Findings |

|---|---|---|

| Li et al., 2014 | Antibacterial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis. |

| Kumar et al., 2009 | Anticancer | Piperidine derivatives showed significant cytotoxic effects on cancer cell lines. |

| Omar et al., 1996 | Enzyme Inhibition | Identified strong AChE inhibition among synthesized piperidine compounds. |

These studies collectively underscore the promise of piperidine derivatives like this compound in various therapeutic applications.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Receptor Interaction : The compound may interact with specific receptors or enzymes due to its structural characteristics, influencing signaling pathways.

- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as AChE or urease, the compound can alter metabolic processes critical for bacterial survival or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.